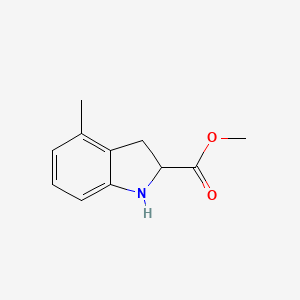

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.

Reduction: Reduced forms like dihydroindole derivatives.

Substitution: Substituted indoles with various functional groups at the C-3 position.

Scientific Research Applications

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating cellular signaling pathways and influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

Indole-2-carboxylate: A closely related compound with similar structural features but lacking the methyl group at the C-4 position.

2,3-Dihydro-1H-indole-2-carboxylate: Another related compound without the methyl substitution at the C-4 position.

Uniqueness

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of the methyl group at the C-4 position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Biological Activity

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

This compound is part of the indole family, which is known for its significant pharmacological properties. Indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This compound specifically has shown promise in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, a study indicated that certain indole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied significantly among different derivatives, with notable results for this compound.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| This compound | Escherichia coli | 500 |

| This compound | Klebsiella pneumoniae | 400 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study focusing on HIV integrase inhibitors demonstrated that derivatives of indole carboxylic acids showed promising activity against HIV replication. This compound was found to interact effectively with the integrase enzyme, potentially inhibiting its activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.13 | Inhibition of strand transfer |

This indicates that structural modifications can enhance the antiviral efficacy of indole derivatives.

Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research shows that it exhibits selective antiproliferative activity against rapidly dividing cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung cancer) | 5 | High |

| HeLa (Cervical cancer) | 10 | Moderate |

| MCF7 (Breast cancer) | 12 | Moderate |

The selectivity index indicates that the compound could be further explored as a potential anticancer agent.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was attributed to its ability to modulate melatonin receptors and enhance antioxidant defenses.

- Anti-inflammatory Properties : Another study reported that this compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential use in inflammatory conditions.

Properties

IUPAC Name |

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXXKBMQVGKEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NC2=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.